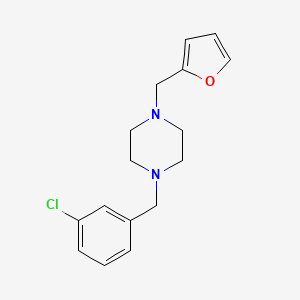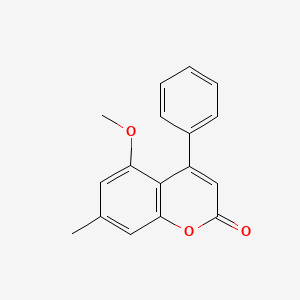![molecular formula C21H21ClN2O2S B15037290 4-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B15037290.png)
4-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE is a complex organic compound that features a chlorophenoxy group, a thiazole ring, and a butanamide backbone
Preparation Methods
The synthesis of 4-(4-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(4-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE can be compared with other similar compounds such as:
4-Chloro-3-methylphenol: Shares the chlorophenoxy group but lacks the thiazole and butanamide components.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another chlorophenoxy compound used as a herbicide, differing in its acetic acid moiety.
4-Methylpropiophenone: Contains a methylphenyl group but differs significantly in its overall structure and functional groups.
The uniqueness of 4-(4-CHLOROPHENOXY)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}BUTANAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H21ClN2O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-4-2-5-16(12-15)13-19-14-23-21(27-19)24-20(25)6-3-11-26-18-9-7-17(22)8-10-18/h2,4-5,7-10,12,14H,3,6,11,13H2,1H3,(H,23,24,25) |
InChI Key |
CLIDSMQOHDIGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}piperazine-1-carboxylate](/img/structure/B15037211.png)
![N-(2-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B15037214.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B15037224.png)
![3-(4-Methoxyphenyl)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15037233.png)
![3-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15037236.png)
![Propyl 6-methyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15037247.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037248.png)
![N-[(1E)-(3,4-dimethoxyphenyl)methylene]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B15037251.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B15037255.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B15037257.png)

![(E)-3-[3,4-dimethoxy-5-(piperonylsulfamoyl)phenyl]acrylic acid](/img/structure/B15037270.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15037276.png)

